

KRN633 tumor angiogenesis suppression

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Krn-633

CAS No.: 286370-15-8

Cat. No.: S548155

Get Quote

Mechanism of Action and Selectivity

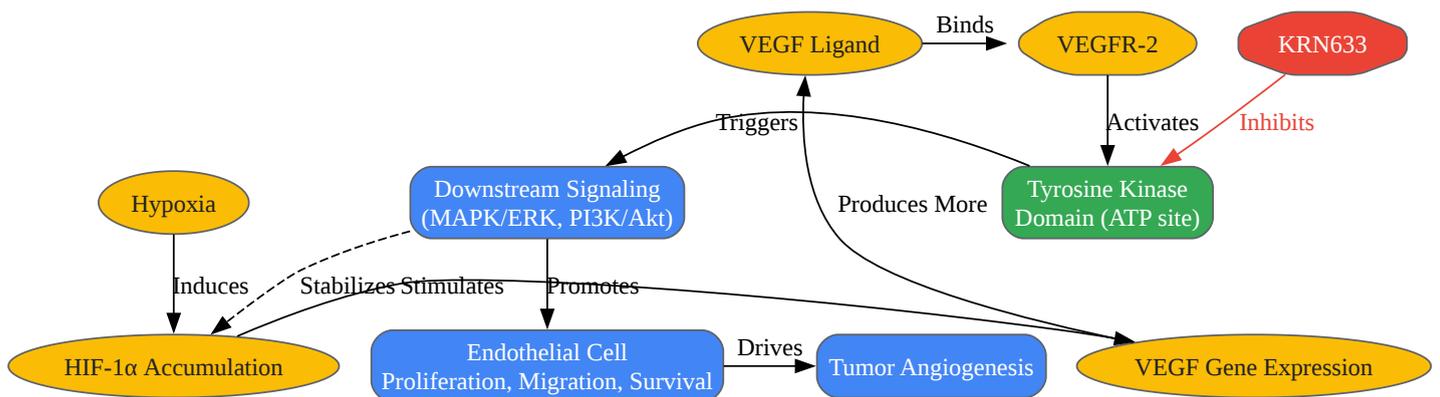
KRN633 is a quinazoline urea derivative that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases, with high selectivity for VEGFR-1, VEGFR-2, and VEGFR-3 [1] [2]. The table below summarizes its inhibitory profile (IC₅₀ values) against key tyrosine kinases [2].

Kinase Target	IC ₅₀ (nM)
VEGFR3 (Flt-4)	125 nM
VEGFR2 (KDR/Flk-1)	160 nM
VEGFR1 (Flt-1)	170 nM
PDGFR α	965 nM
c-Kit	4330 nM

KRN633 potently inhibits VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of **1.16 nM** [1] [2]. It subsequently blocks the activation of the MAPK/ERK pathway (VEGF-dependent phosphorylation of ERK1/2) and suppresses key endothelial cellular processes [1] [2].

Beyond blocking VEGFR signaling, KRN633 also suppresses hypoxia-induced accumulation of HIF-1 α , a key transcription factor in cancer progression, by inhibiting both the Akt and ERK phosphorylation signaling pathways [3].

The following diagram illustrates the core mechanism by which KRN633 inhibits VEGF-driven angiogenesis and the downstream HIF-1 α amplification loop:



[Click to download full resolution via product page](#)

KRN633 inhibits VEGFR-2 signaling and a key HIF-1 α amplification loop.

Key Experimental Models and Protocols

KRN633 itself is not cytotoxic to cancer cells *in vitro*, but demonstrates potent antitumor activity *in vivo* by disrupting the tumor blood supply [1] [2].

In Vitro Methodologies

- **Cell-Based Kinase Inhibition Assay [2]:**
 - **Purpose:** To measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in a cellular context.

- **Protocol:** Human Umbilical Vein Endothelial Cells (HUVECs) are treated with KRN633 (typically at concentrations from 0.01 to 10 μM) for a pre-defined period before stimulation with VEGF. Tyrosine phosphorylation levels of VEGFR-2 are then analyzed using immunoprecipitation and Western blotting. The IC_{50} value for this inhibition was determined to be **1.16 nM** [1].
- **Endothelial Cell Functional Assays [1]:**
 - **Proliferation:** HUVECs are cultured in the presence of VEGF and various concentrations of KRN633. Cell viability is assessed after 72-96 hours using metabolic activity dyes (e.g., WST-1). KRN633 inhibits VEGF-driven HUVEC proliferation with an IC_{50} of **14.9 nM**.
 - **Tube Formation:** HUVECs are plated on a basement membrane matrix (e.g., Matrigel) with VEGF and KRN633. The formation of capillary-like tube structures is visualized and quantified after several hours. KRN633 effectively suppresses this process.

In Vivo Methodologies

- **Animal Models:** Antitumor efficacy is primarily evaluated in **athymic mice or rats** implanted with human tumor xenografts. Common cell lines used include A549 (lung), HT29 (colon), and DU145 (prostate) cancers [1] [2].
- **Dosing Regimen:** KRN633 is typically administered **orally (by gavage)**, either once or twice daily. Doses used for the crystalline form range from **20 mg/kg to 100 mg/kg**, while the solid dispersion form is effective at significantly lower doses (e.g., 5-15 mg/kg) [1] [4] [2].
- **Efficacy and Histological Analysis:**
 - **Tumor Growth Inhibition:** Tumor volume is measured regularly and compared to vehicle-treated controls. KRN633 produces significant tumor growth inhibition and can even cause regression of well-established tumors [1].
 - **Histology:** Excised tumors are analyzed to confirm anti-angiogenic effects. Immunohistochemistry for endothelial cell markers (e.g., CD31) is used to quantify **microvessel density**, which is significantly reduced in treated tumors [1] [4].

Pharmacokinetics and Formulation

A major challenge with KRN633 is its poor water solubility. To address this, a **solid dispersion formulation** was developed, which dramatically improves its dissolution rate and bioavailability [4].

Parameter	Crystalline Form	Solid Dispersion Form
Bioavailability	Baseline	≈ 7.5-fold higher [4]
Effective Oral Dose	100 mg/kg	5 - 15 mg/kg [4]
Microvessel Density Reduction	Required high doses	Significant reduction at much lower doses [4]

This formulation not only enhanced antitumor efficacy but also helped identify a wider **therapeutic window**—a range of doses with significant antitumor activity but without causing weight loss or elevating urinary protein levels, indicating reduced toxicity [4].

Additional Effects and Research Applications

Research with KRN633 has revealed important insights beyond its primary anti-tumor use:

- **Fetal Development:** Treatment of pregnant mice led to reduced vascular development in the placenta and fetal organs, resulting in lower fetal weights. This underscores the critical role of VEGF signaling in normal vascular development during pregnancy [5].
- **Retinal Disease Models:** In a neonatal rat model of retinal neurodegeneration, a two-day treatment with KRN633 successfully suppressed injury-induced re-vascularization, demonstrating its utility in researching pathological eye angiogenesis [6].

Conclusion for Researchers

KRN633 serves as a powerful tool compound for studying VEGF-dependent angiogenesis. Its well-defined selectivity profile and robust efficacy in preclinical models validate VEGFR-2 inhibition as a viable strategy for combating solid tumors. The successful application of solid dispersion technology to overcome its physicochemical limitations offers a valuable case study in pre-clinical drug development. Furthermore, its use in non-oncological research highlights the broad role of VEGF signaling in physiology and disease.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. KRN633: A selective inhibitor of vascular endothelial ... [pubmed.ncbi.nlm.nih.gov]
2. KRN 633 | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]
3. Suppression of hypoxia-induced HIF-1alpha accumulation ... [pubmed.ncbi.nlm.nih.gov]
4. Improvement by solid dispersion of the bioavailability ... [pubmed.ncbi.nlm.nih.gov]
5. Effects of KRN633, an inhibitor of vascular endothelial ... [pubmed.ncbi.nlm.nih.gov]
6. Cellular Mechanisms of Angiogenesis in Neonatal Rat ... [mdpi.com]

To cite this document: Smolecule. [KRN633 tumor angiogenesis suppression]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548155#krn633-tumor-angiogenesis-suppression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com